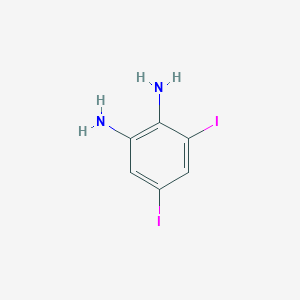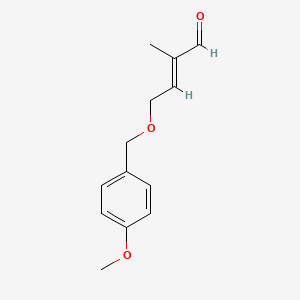
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal is an organic compound characterized by the presence of a methoxybenzyl group attached to a butenal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal typically involves a multi-step reaction process. One common method includes the condensation reaction of protected vanillin with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with similar structural features but different functional groups.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Another compound with a similar backbone but distinct substituents.
Uniqueness
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(E)-4-[(4-methoxyphenyl)methoxy]-2-methylbut-2-enal |
InChI |
InChI=1S/C13H16O3/c1-11(9-14)7-8-16-10-12-3-5-13(15-2)6-4-12/h3-7,9H,8,10H2,1-2H3/b11-7+ |
Clé InChI |
VIVTWOWPMNBVAS-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=C\COCC1=CC=C(C=C1)OC)/C=O |
SMILES canonique |
CC(=CCOCC1=CC=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


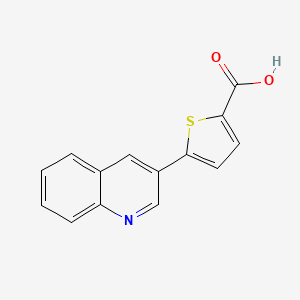
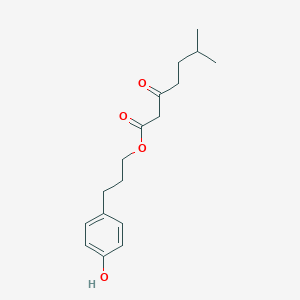
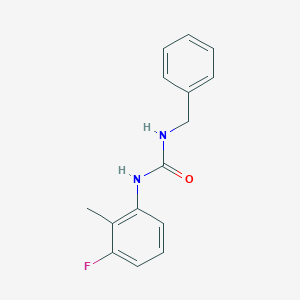
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
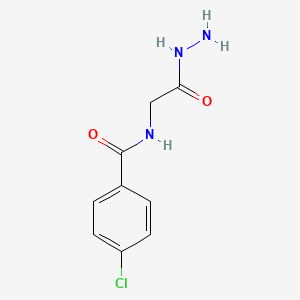
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
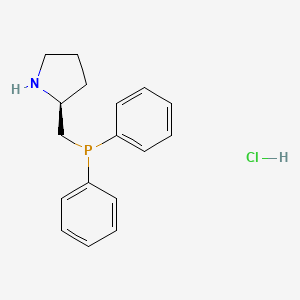

![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)

